molecular formula C6H5IO3S B1303414 2-iodobenzenesulfonic Acid CAS No. 63059-25-6

2-iodobenzenesulfonic Acid

Cat. No. B1303414
Key on ui cas rn: 63059-25-6
M. Wt: 284.07 g/mol
InChI Key: ZJTNYBYLBTVLRD-UHFFFAOYSA-N
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Patent
US08394995B2

Procedure details

8.5 mg (0.03 mmol) of 2-iodobenzenesulfonic acid prepared by Preparation Example 1, 1.48 g (2.4 mmol) of Oxone (registered trademark) and 433 mg (3 mmol) of 5-nonanol were added to 3.75 ml ethyl acetate, and the mixture was heated at 70° C. while being stirred for ten hours. After heating, the mixture was cooled to room temperature, and the insoluble substance was removed by means of filtering. The obtained filtrate was vacuum-concentrated, and diethyl ether is added in the residue, and then an insoluble material was removed by filtering. The obtained filtrate was vacuum-concentrated, and then 5-nonanone was obtained. The yield of the obtained 5-nonanone was determined and the result is shown in Table 1.
Quantity
8.5 mg
Type
reactant
Reaction Step One
Name
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
433 mg
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
IC1C=CC=CC=1S(O)(=O)=O.OOS([O-])=O.[K+].[CH3:18][CH2:19][CH2:20][CH2:21][CH:22]([OH:27])[CH2:23][CH2:24][CH2:25][CH3:26]>C(OCC)(=O)C>[CH3:18][CH2:19][CH2:20][CH2:21][C:22](=[O:27])[CH2:23][CH2:24][CH2:25][CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
8.5 mg
Type
reactant
Smiles
IC1=C(C=CC=C1)S(=O)(=O)O
Name
Quantity
1.48 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
433 mg
Type
reactant
Smiles
CCCCC(CCCC)O
Step Two
Name
Quantity
3.75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while being stirred for ten hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the insoluble substance was removed by means
FILTRATION
Type
FILTRATION
Details
of filtering
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was vacuum-concentrated
ADDITION
Type
ADDITION
Details
diethyl ether is added in the residue
CUSTOM
Type
CUSTOM
Details
an insoluble material was removed
FILTRATION
Type
FILTRATION
Details
by filtering
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was vacuum-concentrated

Outcomes

Product
Name
Type
product
Smiles
CCCCC(CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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